
(2R,3R)-2-Methyl-3-phenylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-Methyl-3-phenylpentanedioic acid is a chiral compound with significant importance in organic chemistry. Its structure consists of a pentanedioic acid backbone with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the two stereocenters at these positions, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-phenylpentanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Another method involves the use of diastereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. One such method is the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in high purity. Another approach is the use of large-scale asymmetric synthesis with chiral catalysts, which can be optimized for high yield and enantiomeric excess.
化学反応の分析
Types of Reactions
(2R,3R)-2-Methyl-3-phenylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
科学的研究の応用
(2R,3R)-2-Methyl-3-phenylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard for stereochemical analysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.
作用機序
The mechanism by which (2R,3R)-2-Methyl-3-phenylpentanedioic acid exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral centers interact with substrates and catalysts to induce stereoselectivity. In biological systems, the compound can interact with enzymes and receptors, where its stereochemistry plays a crucial role in binding affinity and activity. The molecular targets and pathways involved vary widely depending on the specific context of its use.
類似化合物との比較
(2R,3R)-2-Methyl-3-phenylpentanedioic acid can be compared with other similar compounds, such as:
(2S,3S)-2-Methyl-3-phenylpentanedioic acid: The enantiomer of the compound, which has opposite stereochemistry at both chiral centers.
(2R,3R)-2-Methyl-3-phenylbutanedioic acid: A similar compound with a shorter carbon chain.
(2R,3R)-2-Methyl-3-phenylhexanedioic acid: A similar compound with a longer carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance of its functional groups, which make it particularly useful in asymmetric synthesis and chiral recognition studies.
特性
CAS番号 |
100786-66-1 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
(2R,3R)-2-methyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/t8-,10-/m1/s1 |
InChIキー |
RSUWYAPAJXVXAU-PSASIEDQSA-N |
異性体SMILES |
C[C@H]([C@@H](CC(=O)O)C1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
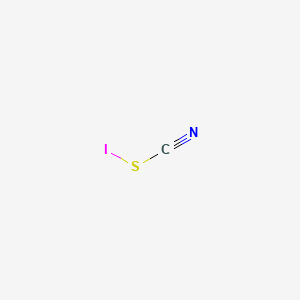

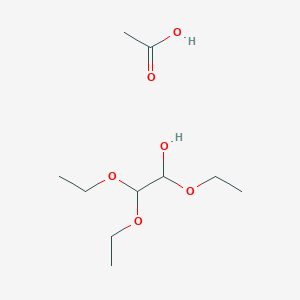
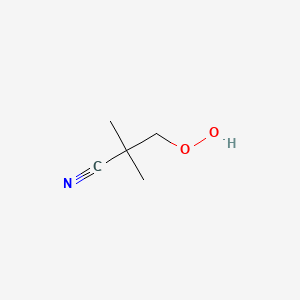
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)


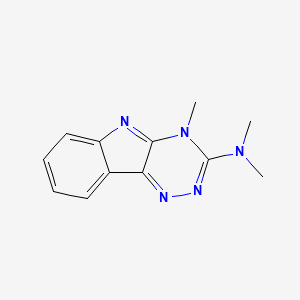
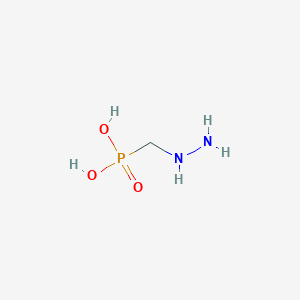
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
